molecular formula C6H2BrClN2 B572026 2-Bromo-5-chloropyridine-3-carbonitrile CAS No. 1256823-81-0

2-Bromo-5-chloropyridine-3-carbonitrile

Cat. No.: B572026
CAS No.: 1256823-81-0
M. Wt: 217.45
InChI Key: OFSKXYROHCSOBC-UHFFFAOYSA-N
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Description

2-Bromo-5-chloropyridine-3-carbonitrile (molecular formula: C₆H₂BrClN₂) is a halogenated pyridine derivative featuring bromine at position 2, chlorine at position 5, and a nitrile group at position 3. Its SMILES notation is C1=C(C=NC(=C1C#N)Br)Cl, and its InChIKey is OFSKYROHCSOBC-UHFFFAOYSA-N . The compound is commercially available as a pharmaceutical intermediate and laboratory chemical, with suppliers like Leap Chem Co., Ltd. and ECHEMI offering it for synthetic applications . Notably, experimental data on its physicochemical properties (e.g., melting point, solubility) and biological activity remain scarce in published literature .

Properties

IUPAC Name

2-bromo-5-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSKXYROHCSOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857691
Record name 2-Bromo-5-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256823-81-0
Record name 2-Bromo-5-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloropyridine-3-carbonitrile typically involves halogenation and nitrile formation reactions. One common method is the bromination of 5-chloropyridine-3-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different functional groups replacing the halogen atoms.

    Coupling: Biaryl compounds with extended conjugation.

    Reduction: Amines derived from the nitrile group.

Scientific Research Applications

2-Bromo-5-chloropyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloropyridine-3-carbonitrile depends on its application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are determined by the specific molecular targets it interacts with, such as enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares 2-Bromo-5-chloropyridine-3-carbonitrile with structurally related pyridine derivatives:

Compound Name Molecular Formula Substituents (Position) Functional Groups Key Applications/Reactivity
This compound C₆H₂BrClN₂ Br (2), Cl (5), CN (3) Halogens, nitrile Intermediate in drug synthesis
2-Bromo-5-chloropyridine-4-carboxaldehyde C₆H₃BrClNO Br (2), Cl (5), CHO (4) Aldehyde, halogens Building block for cross-coupling reactions
5-Bromo-3-nitropyridine-2-carbonitrile C₆H₂BrN₃O₂ Br (5), NO₂ (3), CN (2) Nitro, nitrile Potential precursor for agrochemicals
5-Bromo-6-methyl-2-pyridinecarbonitrile C₇H₅BrN₂ Br (5), CH₃ (6), CN (2) Methyl, nitrile Ligand in coordination chemistry
5-Bromo-2-(cyclohexylmethylthio)pyridine-3-carbonitrile C₁₃H₁₅BrN₂S Br (5), SCH₂C₆H₁₁ (2), CN (3) Thioether, nitrile Specialty chemical for functional materials
Key Observations:
  • Halogen Positioning: The target compound’s bromine and chlorine substituents at positions 2 and 5 distinguish it from analogs like 5-Bromo-3-nitropyridine-2-carbonitrile (Br at 5, NO₂ at 3), which may exhibit higher electrophilicity due to the nitro group .
  • Functional Group Diversity : Derivatives like 2-Bromo-5-chloropyridine-4-carboxaldehyde (aldehyde group) are tailored for nucleophilic additions, whereas boronic acid analogs (e.g., 2-Bromo-5-chloropyridine-3-boronic acid ) are suited for Suzuki-Miyaura cross-coupling reactions .

Predicted Physicochemical Properties

Collision cross-section (CCS) values for This compound have been computationally predicted (e.g., 138.7 Ų for [M+H]⁺), though experimental validation is lacking . In contrast, analogs like 5-Bromo-3-nitropyridine-2-carbonitrile may exhibit higher polarity due to the nitro group, influencing chromatographic retention times .

Biological Activity

2-Bromo-5-chloropyridine-3-carbonitrile is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in antibacterial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₃BrClN₂, with a molecular weight of approximately 220.46 g/mol. The presence of bromine and chlorine atoms enhances its reactivity and biological activity compared to non-halogenated analogs.

Research indicates that halogenated pyridine derivatives like this compound interact with various biological targets:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
  • Anticancer Potential : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. It also demonstrates the ability to inhibit tumor growth in vivo.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antimicrobial Activity : Effective against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
  • Cytotoxicity : Exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values in the low micromolar range.
  • Anti-inflammatory Effects : In vitro studies suggest that the compound reduces pro-inflammatory cytokines, indicating potential use in inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antibacterial Properties : A recent study demonstrated that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The study reported a reduction in biofilm biomass by over 50% at sub-MIC concentrations.
  • Anticancer Research : In a preclinical model, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis rates and decreased proliferation markers (Ki67) in treated tumors.

Comparative Analysis

The biological activity of this compound can be compared with other halogenated pyridine derivatives:

Compound NameAntibacterial ActivityCytotoxicity (IC50 µM)Mechanism of Action
This compoundModerateLow (10–20)Disruption of cell wall synthesis
4-Bromo-2-isobutoxypyridineHighModerate (5–15)Inhibition of DNA synthesis
5-Chloro-2-pyridinecarbonitrileLowHigh (30–50)Induction of oxidative stress

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